o-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide
Description
o-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide is a benzamide derivative characterized by an ortho-chloro-substituted benzene ring and a cyclic N-substituent (5,5-dimethyl-2-oxotetrahydro-3-furyl). The cyclic furyl group introduces conformational rigidity, while the ortho-chloro substituent may influence electronic and steric properties .
Properties
CAS No. |
77694-30-5 |
|---|---|
Molecular Formula |
C13H14ClNO3 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
2-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide |
InChI |
InChI=1S/C13H14ClNO3/c1-13(2)7-10(12(17)18-13)15-11(16)8-5-3-4-6-9(8)14/h3-6,10H,7H2,1-2H3,(H,15,16) |
InChI Key |
ZDSBOBNPOABMNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)NC(=O)C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzamide core .
Scientific Research Applications
o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of o-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position: Ortho vs. Para Chlorination
- This positioning may disrupt π-π stacking or enhance CH-π interactions with residues like Tyr121 .
- p-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide: The para-chloro isomer () lacks steric hindrance but may exhibit stronger electron-withdrawing effects due to resonance stabilization.
N-Substituent Variations
- Cyclic vs. The oxo group may participate in hydrogen bonding with Ser81 or Tyr121 . Linear Linker Analogs (e.g., compound 27): Derivatives with 4–5 carbon linear linkers () form stronger hydrogen bonds with Tyr121 due to optimal alignment. However, flexible linkers may reduce binding specificity compared to the rigid furyl group .
- Piperidyl or Indolyl Substituents: These groups () could enhance hydrophobic or aromatic interactions but lack the oxo group’s hydrogen-bonding capability .
Interaction Profiles and Binding Efficiency
Biological Activity
o-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14ClN2O3
- Molecular Weight : 267.708 g/mol
- CAS Number : 77694-30-5
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been noted:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways of pathogens, which disrupts their growth and replication.
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains.
- Photosynthetic Inhibition : The compound has been evaluated for its ability to inhibit photosynthetic electron transport in chloroplasts, suggesting a potential use in herbicide formulations .
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against standard strains of Escherichia coli and Candida albicans. The compound displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics like penicillin and fluconazole.
Case Study 2: Photosynthetic Impact
Another investigation focused on the impact of this compound on photosynthetic organisms. The results indicated that at certain concentrations, the compound effectively inhibited electron transport in spinach chloroplasts, leading to reduced photosynthesis rates. This finding suggests potential applications in agricultural pest control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
